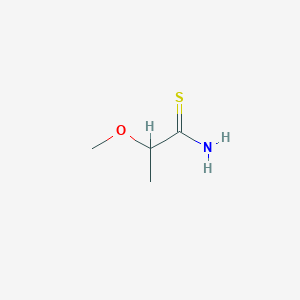
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
- Asymmetric Synthesis of Axially Chiral Ternaphthalenes : A study by Hayashi, Hayashizaki, and Ito (1989) explored the cross-coupling of 2-methyl-1-naphthylmagnesium bromide with 1,5- and 1,4-dibromonaphthalenes using a chiral ferrocenylphosphine-nickel catalyst, yielding axially chiral ternaphthalenes (Hayashi, Hayashizaki, & Ito, 1989).
Catalysis and Polymer Chemistry
- Cyclopentadithiophene–Terephthalic Acid Copolymers : Yao et al. (2017) investigated conjugated polymers comprising cyclopentadithiophene and dimethyl terephthalate or terephthalic acid units for use in Si-based lithium-ion batteries. The study highlighted the application of these materials in energy storage technologies (Yao et al., 2017).
Organic Electronics
- C–H Arylation of Unsubstituted Furan and Thiophene : Matsidik et al. (2015) discussed the use of dimethyl 2,6-naphthalene dicarboxylate in the preparation of donor–acceptor–donor building blocks for organic electronics, highlighting its importance in the development of conjugated materials (Matsidik et al., 2015).
Chemical Synthesis and Structural Analysis
- Synthesis and Structural Analysis of Dimethyl 2,2'-bithiophenedicarboxylates : Pomerantz, Amarasekara, and Dias (2002) described the synthesis and solid-state structures of dimethyl bithiophenedicarboxylates, providing insights into the molecular conformation of these compounds (Pomerantz, Amarasekara, & Dias, 2002).
Reaction Mechanisms and Chemical Transformations
- Bromination and Transformation Studies : Cooke, Johnson, and Owen (1960) investigated the bromination of 2,7-dihydroxynaphthalene, leading to the formation of dibromo derivatives and providing insights into reaction mechanisms and chemical transformations (Cooke, Johnson, & Owen, 1960).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O4/c1-19-13(17)9-5-3-8-7(11(9)15)4-6-10(12(8)16)14(18)20-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNJKLGLVWJRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722323 | |
| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
CAS RN |
59950-04-8 | |
| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425412.png)



amine](/img/structure/B1425421.png)


![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)



![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)